molecular formula C8H16NNaO4S B2817195 Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate CAS No. 2287312-89-2

Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate

Cat. No.: B2817195
CAS No.: 2287312-89-2
M. Wt: 245.27
InChI Key: GWKHUXLPAQBTCN-UHFFFAOYSA-M
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Description

Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylamino group, an oxo group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate typically involves the reaction of tert-butylamine with a suitable precursor containing the oxobutane-1-sulfonate moiety. One common method involves the use of tert-butylamine and 4-oxobutane-1-sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems has been shown to enhance the synthesis of similar compounds by providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with target molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

sodium;4-(tert-butylamino)-4-oxobutane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S.Na/c1-8(2,3)9-7(10)5-4-6-14(11,12)13;/h4-6H2,1-3H3,(H,9,10)(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKHUXLPAQBTCN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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